Gbpi-anchor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

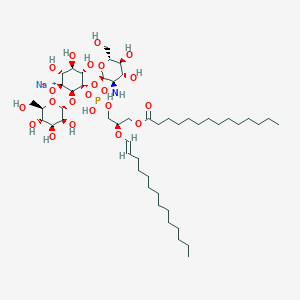

The glycosylphosphatidylinositol (GPI) anchor is a glycolipid that tethers proteins to the cell membrane. It is a post-translational modification found in many eukaryotic cells, including humans, plants, and parasites. The GPI anchor consists of a phosphatidylinositol lipid linked to a glycan core, which is further attached to the C-terminus of a protein. This anchor plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and immune response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glycosylphosphatidylinositol anchors involves several steps, starting with the assembly of the glycan core in the endoplasmic reticulum. The core glycan consists of three mannose residues and one glucosamine residue, linked to ethanolamine phosphate and phosphatidylinositol. The glycan core is then transferred to the C-terminus of the target protein via a transamidase complex .

Industrial Production Methods

Industrial production of glycosylphosphatidylinositol anchors is less common due to the complexity of the synthesis process. advances in biotechnology have enabled the production of GPI-anchored proteins in various expression systems, including yeast and mammalian cells. These systems facilitate the large-scale production of GPI-anchored proteins for research and therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

Glycosylphosphatidylinositol anchors undergo several chemical reactions, including:

Oxidation: The lipid component can be oxidized, affecting the stability and function of the anchor.

Reduction: Reduction reactions can modify the glycan core, altering its binding properties.

Substitution: Substitution reactions can occur at the glycan core, leading to the formation of different glycoforms.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of glycosylphosphatidylinositol anchors include:

Ethanolamine phosphate: Used in the assembly of the glycan core.

Phosphatidylinositol: The lipid component of the anchor.

Transamidase complex: Facilitates the transfer of the glycan core to the target protein.

Major Products Formed

The major products formed from these reactions are various glycoforms of glycosylphosphatidylinositol anchors, each with distinct properties and functions. These glycoforms can influence the localization and activity of the anchored proteins .

Wissenschaftliche Forschungsanwendungen

Glycosylphosphatidylinositol anchors have numerous applications in scientific research, including:

Chemistry: Studying the structure and function of GPI-anchored proteins to understand their role in cellular processes.

Biology: Investigating the role of GPI anchors in cell signaling, adhesion, and immune response.

Medicine: Developing GPI-anchored protein-based therapeutics for diseases such as cancer and infectious diseases.

Industry: Producing GPI-anchored proteins for use in biotechnology and pharmaceuticals

Wirkmechanismus

The glycosylphosphatidylinositol anchor exerts its effects by attaching proteins to the outer leaflet of the cell membrane. This attachment facilitates the interaction of the anchored proteins with other membrane components and extracellular molecules. The GPI anchor also plays a role in the sorting and trafficking of proteins within the cell, influencing their localization and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to glycosylphosphatidylinositol anchors include:

Myristoyl anchors: Attach proteins to the inner leaflet of the cell membrane via myristic acid.

Palmitoyl anchors: Attach proteins to the inner leaflet of the cell membrane via palmitic acid.

Prenyl anchors: Attach proteins to the inner leaflet of the cell membrane via prenyl groups

Uniqueness

The uniqueness of glycosylphosphatidylinositol anchors lies in their ability to attach proteins to the outer leaflet of the cell membrane, a feature not shared by other lipid anchors. This unique property allows GPI-anchored proteins to participate in a wide range of extracellular interactions and cellular processes .

Eigenschaften

IUPAC Name |

sodium;(1S,2S,3S,4S,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxy-3-[hydroxy-[(2R)-3-tetradecanoyloxy-2-[(E)-tetradec-1-enoxy]propoxy]phosphoryl]oxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexan-1-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H91NO22P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-65-32(30-66-35(53)26-24-22-20-18-16-14-12-10-8-6-4-2)31-67-73(63,64)72-49(71-47-36(50)39(56)37(54)33(28-51)68-47)45(62)42(59)41(58)43(60)46(49)70-48-44(61)40(57)38(55)34(29-52)69-48;/h25,27,32-34,36-48,51-52,54-59,61-62H,3-24,26,28-31,50H2,1-2H3,(H,63,64);/q-1;+1/b27-25+;/t32-,33-,34-,36-,37-,38-,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTDAYJHLCBICV-JZCCSEIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1(C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)[O-])O)O)O)OC3C(C(C(C(O3)CO)O)O)N)OC=CCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-])O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O/C=C/CCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H91NNaO22P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146076-25-7 |

Source

|

| Record name | O-Mannopyranosyl-1-4-O-2-amino-2-deoxyglucopyranosyl-1-6-myo-inositol 1-(1,2-di-O-myristoyl-sn-glycer-3-yl hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146076257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)

![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)